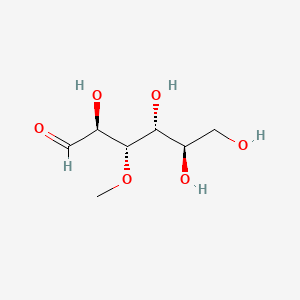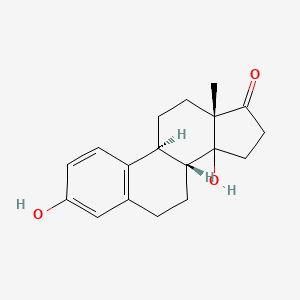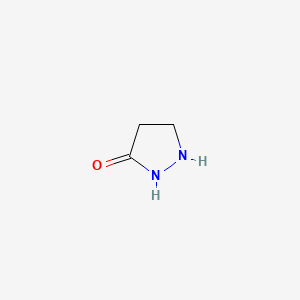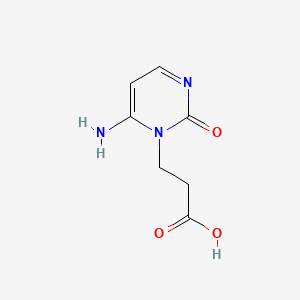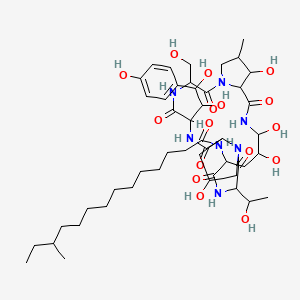
(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pseudoephedrine Sulfate is the sulfate salt form of pseudoephedrine, a phenethylamine and a diastereomer of ephedrine with sympathomimetic property. Pseudoephedrine sulfate displaces norepinephrine from storage vesicles in presynaptic neurones, thereby releasing norepinephrine into the neuronal synapses where it stimulates primarily alpha-adrenergic receptors. It also has weak direct agonist activity at alpha- and beta- adrenergic receptors. Receptor stimulation results in vasoconstriction and decreases nasal and sinus congestion.
Wissenschaftliche Forschungsanwendungen
Sulfuric Acid in Chemical Warfare Agent Degradation
Sulfuric acid plays a crucial role in the degradation of chemical warfare agents, highlighting its importance in environmental and occupational health safety. The study of its degradation products, including sulfur mustards and nerve agents, focuses on their environmental fate and toxicity, offering critical insights for decontamination processes and the assessment of persistent environmental contaminants (Munro et al., 1999).
Sulfur Utilization in Sustainable Technologies
The review on sulfur utilization emphasizes the exploration of new applications and markets to manage the oversupply and promote sustainability. This includes the development of technologies leveraging sulfur's unique properties for environmental remediation and industrial applications, underscoring the need for innovative approaches to balance supply and demand (Jan-Georg Wagenfeld et al., 2019).
Advances in Sulfur Chemistry for Acid Gas Treatment
The comprehensive review on sulfur chemistry for treating acid gases showcases the advancements in desulfurization processes. This is particularly relevant for reducing sulfur content in fuels to meet environmental standards, highlighting the ongoing efforts to improve the efficiency of sulfur recovery processes and the quality of the recovered sulfur (A. Gupta et al., 2016).
Sulfur Amino Acids and Lipid Metabolism Link
The narrative review discussing the association between sulfur amino acids and lipid metabolism provides evidence of the biochemical linkages that influence health and disease. It suggests the enzyme stearoyl-CoA desaturase-1 (SCD-1) as a potential connector between sulfur amino acid metabolism and the regulation of lipid levels, indicating the complexity of metabolic interactions and their implications for metabolic syndromes (Soraia Poloni et al., 2015).
Plant-Derived Inhibitors of Quorum Sensing
Exploring plant-derived inhibitors targeting AHL-mediated quorum sensing in bacteria points to sulfur-containing compounds as potential anti-infective agents. This research underscores the therapeutic potential of natural products and their sulfur derivatives in combating bacterial virulence and biofilm formation, highlighting the interdisciplinary applications of sulfur compounds in medical and environmental biotechnology (D. Deryabin et al., 2019).
Eigenschaften
Molekularformel |
C10H17NO5S |
|---|---|
Molekulargewicht |
263.31 g/mol |
IUPAC-Name |
(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol;sulfuric acid |
InChI |
InChI=1S/C10H15NO.H2O4S/c1-8(11-2)10(12)9-6-4-3-5-7-9;1-5(2,3)4/h3-8,10-12H,1-2H3;(H2,1,2,3,4)/t8-,10+;/m0./s1 |
InChI-Schlüssel |
XVPDSDYVNYOVMP-KXNXZCPBSA-N |
Isomerische SMILES |
C[C@@H]([C@H](C1=CC=CC=C1)O)NC.OS(=O)(=O)O |
SMILES |
CC(C(C1=CC=CC=C1)O)NC.OS(=O)(=O)O |
Kanonische SMILES |
CC(C(C1=CC=CC=C1)O)NC.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(6-chloro-2-oxo-4-propyl-1-benzopyran-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B1205027.png)


![N-(2-furanylmethyl)-4-(2-methyl-3-imidazo[1,2-a]pyridinyl)-2-thiazolamine](/img/structure/B1205032.png)
![N-[2-(4-methoxyphenyl)-5-benzotriazolyl]butanamide](/img/structure/B1205034.png)
![N-[4-(4-morpholinyl)phenyl]-2-thiophenesulfonamide](/img/structure/B1205035.png)


